molecular formula C18H21NO2 B181509 N-(4-butylphenyl)-4-methoxybenzamide CAS No. 35684-24-3

N-(4-butylphenyl)-4-methoxybenzamide

Cat. No. B181509
CAS RN: 35684-24-3
M. Wt: 283.4 g/mol
InChI Key: ZINCOWNCXXCKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-4-methoxybenzamide, commonly known as BMB, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BMB belongs to a class of compounds known as benzamides, which are known to exhibit a wide range of biological activities.

Mechanism Of Action

The exact mechanism of action of BMB is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various receptors and enzymes in the body. BMB has been shown to interact with the sigma-1 receptor, which is known to play a role in pain perception, memory, and neuroprotection. BMB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning.

Biochemical And Physiological Effects

BMB has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. BMB has also been shown to reduce pain by modulating the activity of pain receptors in the body. In addition, BMB has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

BMB has several advantages for use in lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities. BMB can be used in various assays to study its effects on different receptors and enzymes. However, BMB also has some limitations. It is not very water-soluble, which can make it difficult to use in certain assays. In addition, BMB can exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BMB. One area of interest is the development of BMB analogs with improved pharmacological properties. Another area of interest is the study of BMB in combination with other drugs for the treatment of various diseases. Additionally, the role of BMB in the regulation of autophagy, a process involved in cellular homeostasis, is an area of growing interest. Finally, the use of BMB as a diagnostic tool in cancer imaging is an area of active research.
Conclusion:
In conclusion, BMB is a synthetic compound that exhibits a wide range of biological activities and has potential therapeutic applications in various diseases. The synthesis method of BMB involves the reaction of 4-methoxybenzoic acid with butylamine in the presence of a coupling agent. BMB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. The exact mechanism of action of BMB is not fully understood, but it is believed to modulate the activity of various receptors and enzymes in the body. BMB has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on BMB, including the development of BMB analogs with improved pharmacological properties and the study of BMB in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of BMB involves the reaction of 4-methoxybenzoic acid with butylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields N-(4-butylphenyl)-4-methoxybenzamide, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

BMB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. BMB has been investigated for its role in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool in cancer imaging.

properties

CAS RN

35684-24-3

Product Name

N-(4-butylphenyl)-4-methoxybenzamide

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(4-butylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-3-4-5-14-6-10-16(11-7-14)19-18(20)15-8-12-17(21-2)13-9-15/h6-13H,3-5H2,1-2H3,(H,19,20)

InChI Key

ZINCOWNCXXCKNL-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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